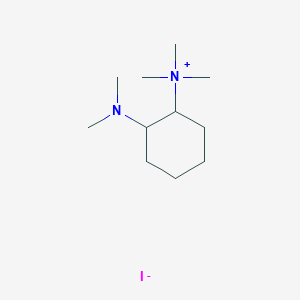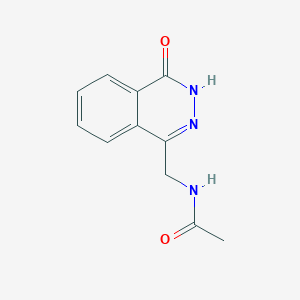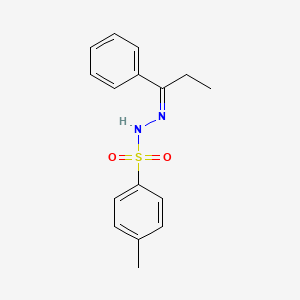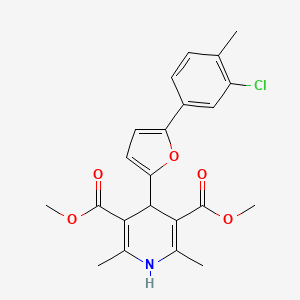![molecular formula C20H20N4 B11938748 1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound with the molecular formula C20H20N4.
Preparation Methods
The synthesis of 1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate pyrazole and quinoxaline derivatives under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as photoluminescent and electroluminescent materials
Mechanism of Action
The mechanism of action of 1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in their substituents and specific properties.
Quinoxaline derivatives: These compounds have a quinoxaline core and exhibit diverse biological activities.
Pyrazoloquinolines: These compounds are structurally related and have similar applications in research and industry
Properties
Molecular Formula |
C20H20N4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-pentyl-3-phenylpyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C20H20N4/c1-2-3-9-14-24-20-19(18(23-24)15-10-5-4-6-11-15)21-16-12-7-8-13-17(16)22-20/h4-8,10-13H,2-3,9,14H2,1H3 |
InChI Key |
DKOWSOMMUFZILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=NC3=CC=CC=C3N=C2C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)




![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)







